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Compound of Interest

Compound Name: Chz868

Cat. No.: B606664

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive resource for investigating the off-target effects of Chz868,
a type Il JAK2 inhibitor. This guide includes troubleshooting advice, frequently asked questions,
detailed experimental protocols, a summary of kinase inhibition data, and visualizations of
relevant signaling pathways.

Troubleshooting Guide and FAQs

This section addresses common issues and questions that may arise during the investigation
of Chz868's off-target effects.
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Question

Answer

My in vitro kinase assay shows inhibition of a
potential off-target, but | can't confirm this in a

cell-based assay. What could be the reason?

Several factors could contribute to this
discrepancy. Chz868 is a type Il inhibitor,
meaning it preferentially binds to the inactive
(DFG-out) conformation of kinases. Many in
vitro kinase assays use activated, recombinant
kinases (DFG-in), which may not accurately
reflect the inhibitory potential of Chz868J[1].
Additionally, cell permeability, intracellular ATP
concentrations, and the presence of scaffolding
proteins can all influence a compound's activity
within a cell. Consider using a cellular target
engagement assay like the Cellular Thermal
Shift Assay (CETSA) to verify interaction in a

more physiological context.

I'm seeing a thermal shift in my CETSA
experiment for a potential off-target, but the shift

is small. How do | interpret this?

A small thermal shift doesn't necessarily negate
a binding event, but it requires careful
interpretation. The magnitude of the thermal
shift can be influenced by the inhibitor's binding
affinity, the protein's intrinsic thermal stability,
and the specific buffer and cell lysate conditions.
It is crucial to include positive and negative
controls and to perform dose-response
experiments to establish a clear relationship
between Chz868 concentration and the

observed thermal shift.

My kinome scan results show a large number of
potential off-targets for Chz868. How do |

prioritize which ones to validate?

It is important to critically evaluate the hits from
a kinome scan. Prioritize kinases that are
inhibited at concentrations relevant to the
cellular potency of Chz868. Cross-reference the
hits with known biology related to your
experimental system to identify off-targets that
could plausibly contribute to the observed
phenotype. Also, consider the assay format of
the kinome scan; as a type Il inhibitor, Chz868's

activity might be misrepresented in assays using
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activated kinases[1]. Follow-up with orthogonal
assays, such as cell-based phosphorylation

assays or CETSA, is essential for validation.

Reproducibility in CETSA can be affected by
several factors. Ensure consistent cell density,

lysis conditions, and heating and cooling rates.

I'm having trouble with the reproducibility of my Inadequate removal of precipitated proteins
CETSA results. What are some common after heat treatment is a common source of
pitfalls? variability. Also, the quality of the antibody used

for detection by Western blot is critical. For a
more detailed guide on troubleshooting, refer to

the provided experimental protocols.

Yes, broad kinome selectivity profiling has
shown that at a concentration of 100 nM,
Chz868 has activity against 26 kinases,
including its primary target JAK2 and the off-

Are there any known off-targets for Chz868 that

) target TYK2[1]. Follow-up cellular assays have

| should be particularly aware of? ) o )
substantiated low nanomolar activity against
members of the KIT, PDGFR, and VEGFR
families[1]. Selectivity issues with VEGFR1 and

VEGFR2 have also been noted[2].

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Profiling

This protocol is designed to assess the inhibitory activity of Chz868 against a panel of purified
kinases.

Materials:
o Purified recombinant kinases

» Appropriate kinase-specific peptide substrates
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e Chz868 stock solution (in DMSO)

» Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 0.5 mM EGTA, 0.01%
Brij-35)

e ATP solution

o Radiolabeled [y-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
o 96-well plates

 Scintillation counter or luminometer

Procedure:

Prepare serial dilutions of Chz868 in kinase reaction buffer.
e In a 96-well plate, add the kinase, peptide substrate, and the Chz868 dilution.

« Initiate the kinase reaction by adding ATP (and [y-32P]ATP if using the radiometric method).
The final ATP concentration should be close to the Km for each specific kinase.

 Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction
is in the linear range.

» Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g.,
3% phosphoric acid). For the ADP-Glo™ assay, follow the manufacturer's instructions.

o Quantify the kinase activity. For radiometric assays, spot the reaction mixture onto a
phosphocellulose membrane, wash away unincorporated [y-32P]ATP, and measure the
incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure
the luminescence using a luminometer.

» Plot the percentage of kinase inhibition against the logarithm of the Chz868 concentration
and fit the data to a sigmoidal dose-response curve to determine the ICso value.

Cellular Thermal Shift Assay (CETSA)
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This protocol is used to confirm the direct binding of Chz868 to potential off-target kinases
within a cellular context.

Materials:

o Cell line expressing the target kinase

e Chz868 stock solution (in DMSO)

 Cell culture medium

e Phosphate-buffered saline (PBS)

e Lysis buffer (e.g., PBS with protease inhibitors)
e PCR tubes or 96-well PCR plate

e Thermal cycler

e Centrifuge

o SDS-PAGE and Western blotting reagents

e Primary antibody specific to the target kinase
Procedure:

o Culture cells to the desired confluency and treat with various concentrations of Chz868 or
vehicle (DMSO) for a specified time (e.g., 1-2 hours).

e Harvest the cells, wash with PBS, and resuspend in lysis buffer.
¢ Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

o Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3
minutes, followed by cooling to room temperature for 3 minutes.

o Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the
precipitated proteins.
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» Carefully collect the supernatant containing the soluble protein fraction.

e Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western
blotting using a specific primary antibody.

» Quantify the band intensities and plot the percentage of soluble protein against the
temperature for each Chz868 concentration. A shift in the melting curve to a higher
temperature in the presence of Chz868 indicates target engagement.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of Chz868 against its primary
target and identified off-targets. Note that for some kinases, only qualitative data is currently
available in the public domain.
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Target Kinase Assay Type ICs0 (M) Notes

In EPOR JAK2 WT

JAK2 (Wild-Type) Cellular 0.17
Ba/F3 cells[3][4][5].

Activity observed at
100 nM[1].

TYK2 Kinome Scan -

Low nanomolar
KIT Cellular - activity
substantiated[1].

Low nanomolar
PDGFR family Cellular - activity
substantiated[1].

Low nanomolar
activity
substantiated[1].
Selectivity issues
noted for VEGFR1
and VEGFR2[2].

VEGFR family Cellular -

Activity observed at
100 nM[1]. Specific

kinases not publicly

21 other kinases Kinome Scan -

disclosed.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a
typical experimental workflow for investigating off-target effects.
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Caption: The JAK-STAT signaling pathway, the primary target of Chz868.
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Caption: Experimental workflow for identifying and validating off-target effects.
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Caption: Simplified VEGFR signaling pathway, a potential off-target of Chz868.
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Caption: Simplified KIT and PDGFR signaling pathways, potential off-targets of Chz868.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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